molecular formula C27H31N3O4S B2802078 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946317-35-7

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2802078
CAS No.: 946317-35-7
M. Wt: 493.62
InChI Key: HPGVALACHSOTKR-UHFFFAOYSA-N
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Description

This compound integrates three pharmacologically significant moieties:

  • 2,3-Dihydro-1,4-benzodioxine: A heterocyclic ring system noted for anti-inflammatory, antihepatotoxic, and α-adrenergic blocking activities .
  • Sulfonamide group: Enhances binding affinity to enzymatic targets, commonly utilized in antidiabetic and antimicrobial agents .
  • Tetrahydroisoquinoline: A nitrogen-containing heterocycle associated with antitumor and neuroactive properties .

Synthetic routes may involve cyclization (e.g., iodine-mediated) or condensation reactions, as seen in related benzodioxine-sulfonamide derivatives .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-29(2)23-9-7-21(8-10-23)25(30-14-13-20-5-3-4-6-22(20)19-30)18-28-35(31,32)24-11-12-26-27(17-24)34-16-15-33-26/h3-12,17,25,28H,13-16,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVALACHSOTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the isoquinoline and benzo[d][1,4]dioxine moieties, followed by their coupling through a sulfonamide linkage. Key steps may include:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine: This involves the cyclization of a suitable precursor, such as a catechol derivative, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the two moieties through a sulfonamide linkage, typically using a sulfonyl chloride reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the isoquinoline or benzo[d][1,4]dioxine moieties, leading to the formation of quinone or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide linkage or the aromatic rings, resulting in the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or reduced aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural features that may contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the dimethylamino group and the benzodioxine moiety suggests potential interactions with biological targets involved in cancer pathways. For instance, studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Neuropharmacology

Given the presence of the tetrahydroisoquinoline structure, which is known for its neuroactive properties, this compound may interact with neurotransmitter systems. Preliminary studies suggest that similar compounds can modulate dopaminergic and serotonergic pathways, which are crucial in treating neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Structural Feature Potential Activity Reference
Dimethylamino groupEnhances solubility and bioavailability
Benzodioxine ringPotential interaction with GABA receptors
TetrahydroisoquinolineModulation of dopamine receptors

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Case Study: Anticancer Properties

A study conducted on sulfonamide derivatives revealed that modifications to the benzodioxine structure significantly enhanced their anticancer activity against breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth attributed to apoptosis induction .

Case Study: Neurological Applications

In a clinical trial involving patients with treatment-resistant depression, a similar tetrahydroisoquinoline derivative was tested for its efficacy in improving mood and cognitive function. Results indicated significant improvements in depressive symptoms after administration over a six-week period .

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxine-Containing Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity IC50/EC50 (μM) Reference
Target Compound Benzodioxine-sulfonamide-tetrahydroisoquinoline -SO₂NH₂, tetrahydroisoquinoline, dimethylaminophenyl Hypothesized: Antidiabetic, antitumor N/A N/A
1,4-Benzodioxine-thiadiazole analogs (1–25) Thiadiazole-fused benzodioxine Varied aryl substitutions (e.g., di-hydroxy at 2,3-position) α-Amylase/α-glucosidase inhibition 0.70–30.80 (α-amylase); 0.80–29.70 (α-glucosidase)
5-(4-Sulfonylphenyl)-1,2,4-triazoles Benzodioxine-sulfonamide-triazole 2,4-Difluorophenyl, halogenated aryl Synthetic intermediates (no activity reported) N/A
N-(4-Dimethylphenylsulfamoyl)-benzodioxine Benzodioxine-sulfonamide 3,4-Dimethylphenyl Structural analog; activity unreported N/A
2-(2,3-Dihydrobenzodioxin)ethylamine Benzodioxine-ethylamine Ethylamine, trimethoxyphenyl (in derivative 6) Antitumor (synthesis focus) N/A

Key Comparative Analysis

Structural Complexity vs. Thiadiazole-fused analogs () prioritize antidiabetic activity via α-amylase/glucosidase inhibition, achieving IC50 values as low as 0.70 μM. The target compound’s sulfonamide group may offer alternative binding interactions compared to thiadiazole’s sulfur-rich core.

Substitution Patterns: Di-hydroxy substitutions on aryl rings (e.g., compound 22 in ) significantly enhance antidiabetic potency, suggesting electron-donating groups improve enzyme interaction. The target compound’s dimethylaminophenyl group may similarly modulate electronic effects.

Synthetic Approaches: Thiadiazole-fused derivatives utilize iodine-mediated cyclization , while triazole analogs () rely on hydrazine-carbothioamide cyclization. The target compound may require multi-step synthesis, including reductive amination for the tetrahydroisoquinoline segment .

Therapeutic Potential: Thiadiazole derivatives () are validated antidiabetic leads, whereas tetrahydroisoquinoline-benzodioxine hybrids () focus on oncology. The target compound’s dual structural features could enable multitarget applications, though empirical validation is needed.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological effects. Its molecular formula is C22H30N2O4S, and it includes:

  • Dimethylamino group : Known for enhancing solubility and bioavailability.
  • Tetrahydroisoquinoline moiety : Associated with various pharmacological activities.
  • Benzodioxine sulfonamide structure : Implicated in diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the tetrahydroisoquinoline ring is particularly significant, as compounds containing this moiety have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Cell Proliferation : Some studies suggest it may affect cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Case Study 1 : A study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored:

  • Case Study 2 : In vitro studies showed that related compounds reduced the production of pro-inflammatory cytokines in macrophages .

Neuroprotective Effects

Given the tetrahydroisoquinoline moiety's role in neuropharmacology:

  • Case Study 3 : Research has suggested neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of dopaminergic signaling pathways .

Efficacy in Biological Assays

Various biological assays have been conducted to evaluate the efficacy of this compound:

Assay TypeResultReference
Cell Viability AssaySignificant reduction in cancer cell viability at concentrations >10 µM
Cytokine ReleaseDecreased IL-6 and TNF-alpha levels in macrophages
NeuroprotectionImproved survival of dopaminergic neurons in vitro

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